N'-(2-pyridinylmethylene)nonanohydrazide
Description
N'-(2-Pyridinylmethylene)nonanohydrazide is a hydrazone derivative characterized by a pyridinylmethylene group linked to a nonanoyl hydrazide chain. Hydrazides and their Schiff base analogs are widely studied for their biological activities, including antiparasitic, antimicrobial, and antitumor properties .
Properties
CAS No. |
5566-63-2 |
|---|---|
Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]nonanamide |
InChI |
InChI=1S/C15H23N3O/c1-2-3-4-5-6-7-11-15(19)18-17-13-14-10-8-9-12-16-14/h8-10,12-13H,2-7,11H2,1H3,(H,18,19)/b17-13+ |
InChI Key |
RTUCWUQNJZFQFF-GHRIWEEISA-N |
SMILES |
CCCCCCCCC(=O)NN=CC1=CC=CC=N1 |
Isomeric SMILES |
CCCCCCCCC(=O)N/N=C/C1=CC=CC=N1 |
Canonical SMILES |
CCCCCCCCC(=O)NN=CC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Selected Hydrazide Derivatives
Key Observations :
- Acyl Group Impact: The nonanoyl chain in the target compound increases hydrophobicity compared to benzoyl or methoxybenzylidene derivatives, which may enhance bioavailability but reduce crystallinity .
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) stabilize the hydrazone linkage, whereas electron-withdrawing groups (e.g., nitro in ) may alter reactivity.
- Supramolecular Interactions : Compounds like N'-(Di-2-pyridylmethylene)benzohydrazide form stable hydrogen-bonded networks (C–H⋯N), influencing their solid-state properties and stability .
Key Observations :
- Solvent Systems: Ethanol and DMSO are common solvents, with acid catalysis (e.g., HCl in ) accelerating imine formation.
- Reaction Time : Reflux durations vary (2–5 hours), with longer times often required for sterically hindered substrates .
- Yield Factors : The presence of electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) typically improves yields due to enhanced nucleophilicity .
Key Observations :
- Antiparasitic Activity : The 5-arylisoxazole derivatives in show moderate activity against Leishmania, with selectivity indices influenced by the hydrazide substituents.
- Metal Complexes : Lanthanide complexes (e.g., with Eu³⁺ or Tb³⁺) exhibit enhanced luminescence and antimicrobial activity compared to free ligands .
- Cytotoxicity: Mammalian cell toxicity (CC50) is a critical factor; bulky substituents (e.g., nonanoyl) may reduce off-target effects .
Physical and Supramolecular Properties
- Thermal Stability : Aromatic hydrazides (e.g., benzoyl derivatives) generally exhibit higher melting points (>200°C) than aliphatic analogs due to π-stacking interactions .
- Crystallinity: Hydrogen-bonding motifs (e.g., R22(6) rings in ) enhance crystallinity, whereas flexible chains (e.g., nonanoyl) may result in amorphous solids.
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